5-Bromo-2-pyrimidineacetonitrile
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Overview
Description
5-Bromo-2-pyrimidineacetonitrile is a chemical compound with the molecular formula C6H4BrN3 . It contains a total of 14 atoms; 4 Hydrogen atoms, 6 Carbon atoms, 3 Nitrogen atoms, and 1 Bromine atom .
Synthesis Analysis
The synthesis of this compound involves several steps. A practical process for the synthesis of a similar compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been described. This process involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Another synthesis route involves the use of 2-Pyrimidineacetic acid, 5-bromo-α-cyano-, 1,1-dimethylethyl ester .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods. For example, the Molecular Electrostatic Potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach can be used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used in selective palladium-catalysed cross-coupling reactions with a wide range of arylboronic acids and alkynylzincs to give the efficient syntheses of many substituted pyrimidine compounds .Scientific Research Applications
Synthesis of Derivatives
5-Bromo-2-pyrimidineacetonitrile plays a critical role in the synthesis of various chemical derivatives. For instance, it has been used in the preparation of pyrimido[4,5-e][1,3,4] thiadiazine derivatives, which are achieved through specific reactions in a base of acetonitrile (Rahimizadeh, Nikpour, & Bakavoli, 2007).
In DNA Synthesis Research
In the field of DNA synthesis, this compound, in its derivative form as 5-bromo-2′-deoxyuridine (BrdU), is widely used as a marker of DNA synthesis. This compound has provided significant insights into the cellular mechanisms of central nervous system development in various animals, including insects, birds, and mammals (Martí-Clúa, 2021).
Tagging DNA Synthesis
This compound derivatives, such as BrdU, are employed in the tagging of dividing cells for characterizing replicating DNA. This usage has been prevalent in over 20,000 biomedical studies, despite some limitations in the process due to the required denaturation of DNA for detection (Cavanagh, Walker, Norazit, & Meedeniya, 2011).
Antitumor Activity Research
This compound derivatives have also been investigated for their antitumor activities. For example, studies on 5-bromo-1-mesyluracil (a derivative) have shown its inhibitory effects on DNA and RNA syntheses in human cervix carcinoma cells. This indicates its potential as an antitumor agent (Glavaš-Obrovac et al., 2005).
Mutagenic Effects Research
Research into the mutagenic effects of base analogues on Phage T4 has shown that besides 5-bromodeoxyuridine, only a few other analogues are effective. This research contributes to the understanding of the mutability spectrum and genetic coincidence in phage mutants induced by such compounds (Freese, 1959).
Pharmacological Applications
In the field of pharmacology, certain derivatives of this compound have been synthesized and evaluated for their antioxidant, anti-inflammatory, and analgesic activities, demonstrating significant biological activity in some cases (Adhikari et al., 2012).
Future Directions
5-Bromo-2-pyrimidineacetonitrile can be used in the synthesis of aza-terphenyl diamidine analogs, which exhibits potent antiprotozoal activity. It can also be used in the synthesis of pyridine-diketopyrrolopyrrole (PyDPP), a building block for preparing low band-gap copolymers for use as electron donor in polymer solar cells .
Mechanism of Action
Target of Action
It is known that brominated pyrimidine analogs like 5-bromo-2-pyrimidineacetonitrile can interact with various biological targets due to their structural similarity to natural pyrimidines .
Mode of Action
Brominated pyrimidine analogs are known to interact with their targets by substituting for natural pyrimidines in biochemical reactions . This can lead to changes in the function of the target molecules, potentially altering cellular processes.
Biochemical Pathways
Given its structural similarity to natural pyrimidines, it could potentially interfere with pyrimidine-dependent pathways, such as dna synthesis and repair .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound, determining its effectiveness and potential side effects.
Result of Action
Brominated pyrimidine analogs are known to cause changes in cellular processes due to their interaction with biological targets . For example, they can interfere with DNA synthesis and repair, potentially leading to changes in cell function and behavior .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . .
Properties
IUPAC Name |
2-(5-bromopyrimidin-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-9-6(1-2-8)10-4-5/h3-4H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGDBMBECTZVKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CC#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672019 |
Source
|
Record name | (5-Bromopyrimidin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
831203-15-7 |
Source
|
Record name | (5-Bromopyrimidin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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